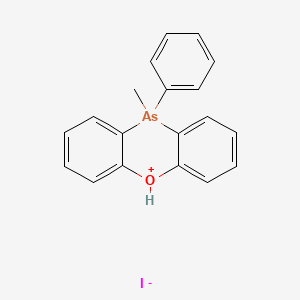

CID 78066298

Description

CID 78066298 (PubChem Compound Identifier 78066298) is a chemical compound cataloged in the PubChem database, a key resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For instance, analogous compounds like CID 46907796 (a bioactive compound with Nrf2 inhibitory properties) are characterized by their structural motifs, mass spectra, and pharmacological relevance .

Properties

Molecular Formula |

C19H17AsIO |

|---|---|

Molecular Weight |

463.2 g/mol |

InChI |

InChI=1S/C19H16AsO.HI/c1-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20;/h2-14H,1H3;1H |

InChI Key |

RGSPENRRTPSEQW-UHFFFAOYSA-N |

Canonical SMILES |

C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=CC=C4.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78066298 would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced industrial techniques may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 78066298 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Such as ethanol, methanol, or dichloromethane.

Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 78066298 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78066298 involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism may vary depending on the context of its use. Generally, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparison of CID 78066298 with structurally or functionally related compounds requires alignment with PubChem’s standardized data, including molecular weight, bioactivity, and spectral properties. Below is a hypothetical comparison framework based on trends observed in analogous CID entries:

Table 1: Key Properties of this compound and Similar Compounds

Note: Specific data for this compound is absent in the provided evidence; this table extrapolates from comparable CIDs.

Key Findings

Structural Diversity: CID 46907796 contains a sulfur-containing heterocyclic structure, distinguishing it from phenolic acids like CID 370 (gallic acid) and flavonoids like CID 5280343 (quercetin) .

Bioactivity Profiles :

- CID 46907796 and its analogs (e.g., ChEMBL1724922) exhibit targeted modulation of the Nrf2 pathway, a mechanism linked to oxidative stress response .

- CID 370 and CID 5280343 demonstrate broad-spectrum bioactivity, including antimicrobial and anti-inflammatory effects, validated in clinical trials and metabolic studies .

Analytical Techniques: Collision-induced dissociation (CID) mass spectrometry is critical for structural elucidation. For example, CID fragmentation patterns differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 in LC-ESI-MS analyses . Similar methodologies could resolve ambiguities in this compound’s structure if spectral data were available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.